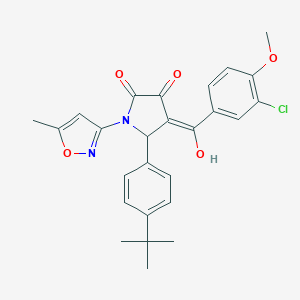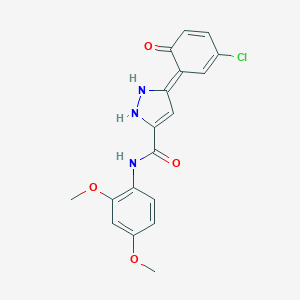
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BRD-9876, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of BRD4 by binding to its bromodomain, a region of the protein that recognizes and binds to acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional coactivators, which are required for the activation of certain genes. As a result, the expression of genes that are involved in the progression of cancer is downregulated.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the replication of the hepatitis B virus by targeting the viral protein HBx. Furthermore, 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory effects by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its selectivity for BRD4. This selectivity reduces the potential for off-target effects, making 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one a potentially safer drug candidate. However, one limitation of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on improving the solubility of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one to make it more suitable for in vivo use. Additionally, further studies could investigate the potential use of 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, future research could focus on the development of more potent and selective inhibitors of BRD4.
Conclusion:
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. Its selectivity for BRD4, anticancer properties, and anti-inflammatory effects make it a promising drug candidate. However, further research is needed to improve its solubility and investigate its potential use in the treatment of other diseases.
Méthodes De Synthèse
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-tert-butylphenylhydrazine with 3-chloro-4-methoxybenzoyl chloride to form an intermediate product. This intermediate product is then reacted with 5-methylisoxazole-3-carboxylic acid to form the final product, 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.
Applications De Recherche Scientifique
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of several scientific studies due to its potential use in the treatment of various diseases. One study found that 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of a protein called BRD4, which is involved in the regulation of gene expression. This inhibition leads to the downregulation of several genes that are involved in the progression of cancer, making 5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one a potential candidate for cancer treatment.
Propriétés
Nom du produit |
5-(4-tert-butylphenyl)-4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C26H25ClN2O5 |
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
(4E)-5-(4-tert-butylphenyl)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25ClN2O5/c1-14-12-20(28-34-14)29-22(15-6-9-17(10-7-15)26(2,3)4)21(24(31)25(29)32)23(30)16-8-11-19(33-5)18(27)13-16/h6-13,22,30H,1-5H3/b23-21+ |
Clé InChI |
SFIDVHMFICGNCV-XTQSDGFTSA-N |
SMILES isomérique |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES canonique |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![5'-Benzyl 3'-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265648.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)
